H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH
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Overview
Description
The compound H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes amino acids such as arginine, histidine, lysine, isoleucine, leucine, glutamine, glutamic acid, glycine, serine, and proline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of amino acid side chains, particularly those containing sulfur (e.g., cysteine).
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Replacement of specific amino acids within the peptide sequence.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reactions: Typically involve specific enzymes or chemical reagents that target particular amino acids.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
Peptides like H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying protein structure and function.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Investigated for therapeutic uses, including as antimicrobial agents, cancer treatments, and in drug delivery systems.
Industry: Utilized in the development of biomaterials and as additives in various products.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as receptors, enzymes, and other proteins. The pathways involved often include:
Binding to receptors: Triggering intracellular signaling cascades.
Enzyme inhibition or activation: Modulating biochemical pathways.
Protein-protein interactions: Influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Peptides with similar sequences or functional groups can exhibit comparable properties. Examples include:
H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH: analogs with slight variations in amino acid composition.
Other bioactive peptides: Such as insulin, glucagon, and oxytocin.
Uniqueness
The uniqueness of This compound lies in its specific sequence, which determines its biological activity and potential applications. Variations in the sequence can lead to different interactions and effects, making each peptide distinct in its function and utility.
Properties
Molecular Formula |
C77H131N27O21 |
---|---|
Molecular Weight |
1771.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-[[2-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H131N27O21/c1-9-42(8)61(103-66(115)46(16-10-11-23-78)93-70(119)53(30-43-32-85-37-90-43)97-62(111)45(79)15-12-24-87-76(81)82)73(122)101-52(29-41(6)7)69(118)100-54(31-44-33-86-38-91-44)71(120)94-47(17-13-25-88-77(83)84)64(113)98-51(28-40(4)5)68(117)99-50(27-39(2)3)67(116)96-49(19-21-58(80)107)65(114)95-48(20-22-60(109)110)63(112)89-34-59(108)92-55(35-105)74(123)104-26-14-18-57(104)72(121)102-56(36-106)75(124)125/h32-33,37-42,45-57,61,105-106H,9-31,34-36,78-79H2,1-8H3,(H2,80,107)(H,85,90)(H,86,91)(H,89,112)(H,92,108)(H,93,119)(H,94,120)(H,95,114)(H,96,116)(H,97,111)(H,98,113)(H,99,117)(H,100,118)(H,101,122)(H,102,121)(H,103,115)(H,109,110)(H,124,125)(H4,81,82,87)(H4,83,84,88)/t42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-/m0/s1 |
InChI Key |
PWWHDKSQHIXQJP-QHGNQABOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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